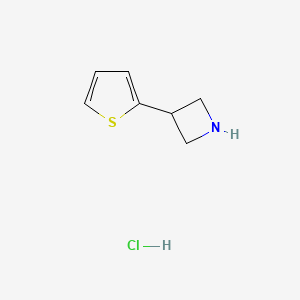
3-(2-Thienyl)azetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Thienyl)azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the thienyl group, a sulfur-containing aromatic ring, adds unique properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)azetidine;hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave irradiation and other advanced techniques can enhance the yield and purity of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalysts, plays a crucial role in industrial-scale synthesis.
化学反応の分析
Types of Reactions
3-(2-Thienyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thienyl-substituted azetidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, sulfoxides, sulfones, and substituted thienyl derivatives.
科学的研究の応用
3-(2-Thienyl)azetidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3-(2-Thienyl)azetidine;hydrochloride involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. In biological systems, it may interact with enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring without any substituents.
2-Azetidinone: A lactam derivative of azetidine.
Thienyl-substituted aziridines: Three-membered nitrogen-containing rings with a thienyl group.
Uniqueness
3-(2-Thienyl)azetidine;hydrochloride is unique due to the presence of both the azetidine ring and the thienyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H10ClNS |
|---|---|
分子量 |
175.68 g/mol |
IUPAC名 |
3-thiophen-2-ylazetidine;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-2-7(9-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H |
InChIキー |
HVYOKEKFEGZYOO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=CS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)
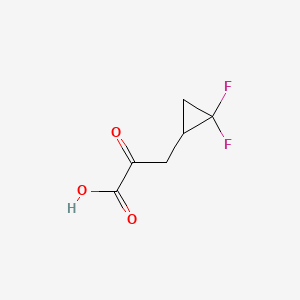
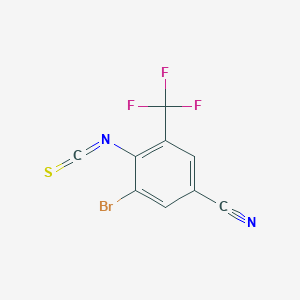
![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
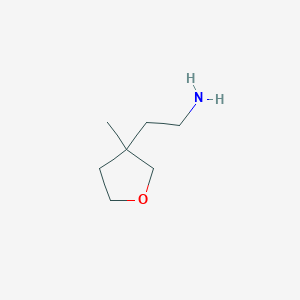
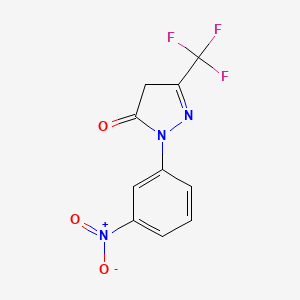

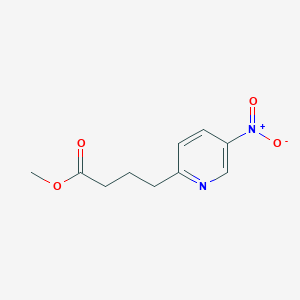
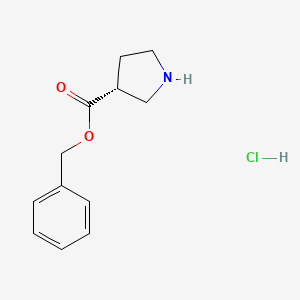
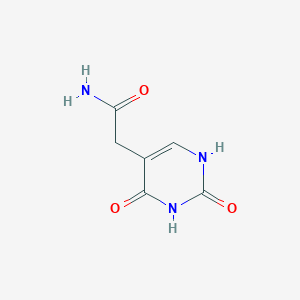
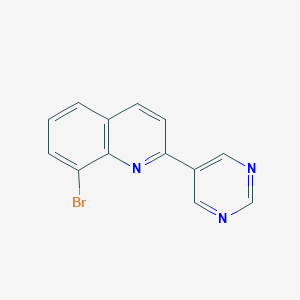
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
